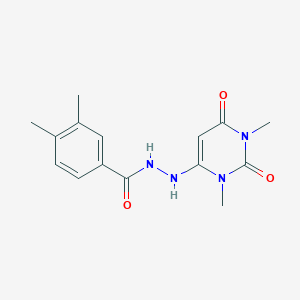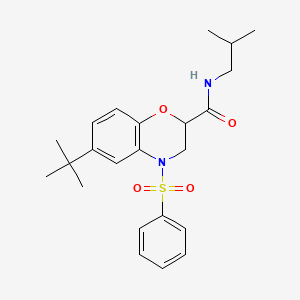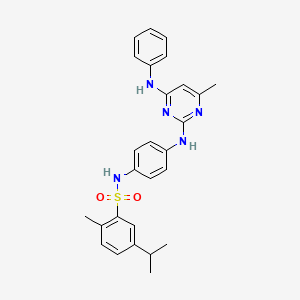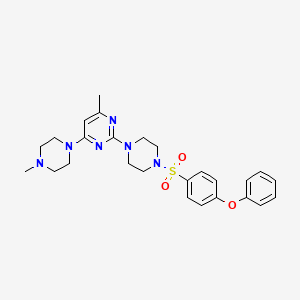![molecular formula C23H21N5O2S B11252316 N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzenesulfonamide](/img/structure/B11252316.png)
N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzenesulfonamide is an organic compound belonging to the class of aromatic anilides These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with an aromatic group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the phenylamino group. The final step involves the sulfonation of the aromatic ring to introduce the benzenesulfonamide group. The reaction conditions often include the use of solvents like ethanol and reagents such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.
Scientific Research Applications
N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzenesulfonamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in inhibiting specific enzymes and pathways involved in disease processes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For instance, it may inhibit the activity of kinases involved in cell signaling, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzenesulfonamide is unique due to its specific structural features, such as the combination of the pyrimidine core with the benzenesulfonamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H21N5O2S |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C23H21N5O2S/c1-17-16-22(25-18-8-4-2-5-9-18)27-23(24-17)26-19-12-14-20(15-13-19)28-31(29,30)21-10-6-3-7-11-21/h2-16,28H,1H3,(H2,24,25,26,27) |
InChI Key |
MEZRTRHYKDUFGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{6-[4-(4-Butoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane](/img/structure/B11252242.png)

![2-(3,4-dimethoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11252245.png)
![3-[4-(4-Tert-butylbenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine](/img/structure/B11252250.png)

![N-(4-chlorophenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11252261.png)
![N-(4-fluorophenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11252277.png)
![2-[5-(acetylamino)-3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B11252278.png)
![4-tert-butyl-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B11252279.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B11252282.png)

![N-benzyl-6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B11252300.png)
![N-benzyl-2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}butan-2-amine](/img/structure/B11252314.png)

